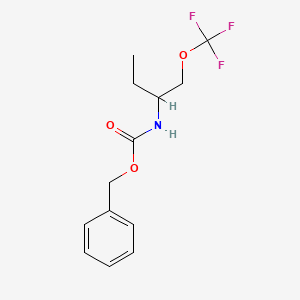

(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester

Description

"(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester" is a carbamate derivative characterized by a benzyl ester group and a trifluoromethoxymethyl-propyl substituent. Carbamates are widely studied for their biological and chemical properties, often serving as intermediates in drug synthesis or protease inhibitors. The trifluoromethoxy group (CF₃O-) in this compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant for pharmaceutical applications .

Properties

IUPAC Name |

benzyl N-[1-(trifluoromethoxy)butan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO3/c1-2-11(9-20-13(14,15)16)17-12(18)19-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOSUTQTIGXCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a suitable precursor with trifluoromethyl aryl sulfonate (TFMS) or (E)-O-trifluoromethyl-benzaldoximes (TFBO) under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the successful incorporation of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced trifluoromethoxylation reagents. These methods aim to improve yield and reduce production costs while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.

Reduction: Reduction reactions may target other functional groups within the molecule.

Substitution: The trifluoromethoxy group can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or nickel complexes. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethoxy groups.

Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of enzyme inhibition and protein interactions.

Medicine: Due to its potential bioactivity, it is investigated for use in pharmaceuticals, particularly as a component of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties

Mechanism of Action

The mechanism of action of (1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and specificity by providing strong electron-withdrawing effects and increasing lipophilicity. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

Key Observations :

- Trifluoromethoxymethyl vs. Hydroxy Groups : The trifluoromethoxy group in the target compound likely increases lipophilicity (logP) compared to hydroxy-substituted analogs (e.g., ), enhancing membrane permeability. However, it may reduce hydrogen-bonding capacity, affecting target affinity .

- Aminoethyl vs. Trifluoromethoxymethyl: Aminoethyl substituents (e.g., ) improve aqueous solubility and enable ionic interactions, whereas trifluoromethoxymethyl favors blood-brain barrier penetration.

- Steric Effects : Bulkier groups like dipropylcarbamoyl () or cyclopropyl () may hinder enzymatic degradation but reduce synthetic accessibility compared to the target compound’s linear propyl chain.

Biological Activity

(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The incorporation of trifluoromethyl groups in organic compounds has been associated with enhanced pharmacological properties, including increased potency and selectivity for biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethoxymethyl group, which is known to influence the lipophilicity and overall pharmacokinetic properties of drugs. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that compounds containing trifluoromethyl groups can enhance binding affinity and inhibit enzyme activity effectively. For instance, a study demonstrated that similar carbamate derivatives showed significant inhibition of N-acylethanolamine acid amidase (NAAA) with an IC50 value of 127 nM, suggesting a strong potential for analgesic applications .

In Vitro Studies

In vitro studies have shown that this compound exhibits potent biological activity. The following table summarizes key findings from various assays:

| Assay Type | Target | IC50 Value (nM) | Comments |

|---|---|---|---|

| NAAA Inhibition | Rat NAAA | 127 | Effective inhibition suggests analgesic potential |

| Cytotoxicity | Cancer Cell Lines | 0.19 - 0.22 | Demonstrated significant cytotoxic effects |

| Enzyme Inhibition | Reverse Transcriptase | Varies | Enhanced potency compared to non-fluorinated analogs |

Study 1: Analgesic Properties

A study conducted by researchers at UC Irvine evaluated the analgesic properties of several carbamate derivatives, including this compound. The compound was found to significantly reduce pain responses in rat models, correlating with its NAAA inhibition profile .

Study 2: Anticancer Activity

Another investigation focused on the anticancer activity of this compound against various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 0.19 to 0.22 μM, highlighting its potential as a chemotherapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds suggest favorable absorption and distribution characteristics due to the lipophilic nature imparted by the trifluoromethyl group. Preliminary data indicate a half-life conducive for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.